Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine
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Overview
Description
Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine is an organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[1,3]dioxole ring fused with a phenyl group substituted with a fluorine atom, making it a versatile molecule for synthetic and medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have shown antitumor activities against various cancer cell lines .
Mode of Action
Related compounds have been found to induce apoptosis and cause cell cycle arrests in cancer cell lines . This suggests that Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine may interact with its targets to trigger programmed cell death and halt cell division.
Biochemical Pathways
It is plausible that the compound interferes with pathways involved in cell proliferation and survival, given its potential antitumor effects .
Pharmacokinetics
The molecular weight of the compound is 27330 g/mol , which is within the optimal range for oral bioavailability in drug design.
Result of Action
Related compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cells lines . This suggests that this compound may have similar cytotoxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-fluorobenzyl chloride and an appropriate catalyst such as aluminum chloride.
Amine Formation: The final step involves the reductive amination of the intermediate product with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) in an appropriate solvent.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-ylmethyl-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds share a similar benzo[d][1,3]dioxole core but differ in their substituents, leading to variations in their biological activities.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzo[1,3]dioxole ring but are fused with indole moieties, which confer distinct anticancer properties.
Uniqueness
Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine is unique due to its specific substitution pattern, which imparts unique physicochemical properties and biological activities. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c17-14-4-2-1-3-13(14)7-8-18-10-12-5-6-15-16(9-12)20-11-19-15/h1-6,9,18H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLUAVMOIRKEFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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